Cas no 867163-50-6 (7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline)

7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline structure
867163-50-6 structure
Nombre del producto:7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline
Número CAS:867163-50-6
MF:C26H19ClN4
Megavatios:422.90886425972
CID:2157485
PubChem ID:53629038

7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline Propiedades químicas y físicas

Nombre e identificación

    • 7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline
    • 7-[8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl]- 2-phenylquinoline
    • 7-[8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl]-2-phenylquinoline (ACI)
    • 7-[8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl]-2-phenylquinoline
    • DB-242897
    • AKOS037649890
    • CS-13837
    • 7-[8-chloro-3-(3-methylenecyclobutyl)-imidazo[1,5-a]pyrazin-1-yl]-2-phenylquinoline
    • LLDRBMUYSHVROL-UHFFFAOYSA-N
    • 7-[8-chloro-3-(3-methylidenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl]-2-phenylquinoline
    • SCHEMBL400251
    • CS-M1238
    • 867163-50-6
    • Renchi: 1S/C26H19ClN4/c1-16-13-20(14-16)26-30-23(24-25(27)28-11-12-31(24)26)19-8-7-18-9-10-21(29-22(18)15-19)17-5-3-2-4-6-17/h2-12,15,20H,1,13-14H2
    • Clave inchi: LLDRBMUYSHVROL-UHFFFAOYSA-N
    • Sonrisas: ClC1C2N(C(C3CC(=C)C3)=NC=2C2C=C3C(C=CC(C4C=CC=CC=4)=N3)=CC=2)C=CN=1

Atributos calculados

  • Calidad precisa: 422.1298243g/mol
  • Masa isotópica única: 422.1298243g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 3
  • Complejidad: 656
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 43.1Ų
  • Xlogp3: 6.2

7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM330229-100mg
7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline
867163-50-6 95%+
100mg
$2803 2021-06-16
Chemenu
CM330229-100mg
7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline
867163-50-6 95%+
100mg
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057490-100mg
7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline
867163-50-6 95%
100mg
¥14414.00 2024-04-27

7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
1.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
3.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  5 min, rt
3.2 Catalysts: Dimethylformamide ;  rt; 2 h, 55 °C
3.3 Reagents: Ammonia Solvents: Isopropanol ,  Dichloromethane ;  pH 9
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
1.3 Reagents: Citric acid Solvents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
2.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
2.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
4.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  5 min, rt
4.2 Catalysts: Dimethylformamide ;  rt; 2 h, 55 °C
4.3 Reagents: Ammonia Solvents: Isopropanol ,  Dichloromethane ;  pH 9
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  5 min, rt
1.2 Catalysts: Dimethylformamide ;  rt; 2 h, 55 °C
1.3 Reagents: Ammonia Solvents: Isopropanol ,  Dichloromethane ;  pH 9
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  5 min, rt
2.2 Catalysts: Dimethylformamide ;  rt; 2 h, 55 °C
2.3 Reagents: Ammonia Solvents: Isopropanol ,  Dichloromethane ;  pH 9
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
2.3 Reagents: Citric acid Solvents: Water
3.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
3.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
3.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
5.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  5 min, rt
5.2 Catalysts: Dimethylformamide ;  rt; 2 h, 55 °C
5.3 Reagents: Ammonia Solvents: Isopropanol ,  Dichloromethane ;  pH 9
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ,  Butyl ether ;  -5 °C; < 0 °C; 30 min, 0 °C; 2.5 h, 0 °C → rt
1.2 Reagents: Methanol
2.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
3.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
3.3 Reagents: Citric acid Solvents: Water
4.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
4.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
4.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
5.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
6.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  5 min, rt
6.2 Catalysts: Dimethylformamide ;  rt; 2 h, 55 °C
6.3 Reagents: Ammonia Solvents: Isopropanol ,  Dichloromethane ;  pH 9
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline Raw materials

7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline Preparation Products

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